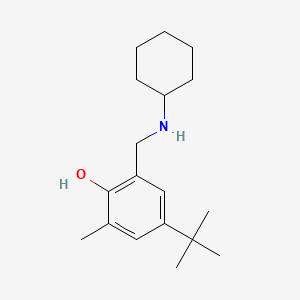

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol, commonly referred to as a phenolic compound, is characterized by its complex structure that includes a tert-butyl group, a cyclohexylamino group, and a methyl group on a phenolic ring. The molecular formula for this compound is C_{16}H_{25}N_{1}O_{1}, with a molecular weight of approximately 249.39 g/mol. It exhibits unique physical properties such as a melting point around 50-60 °C and is soluble in organic solvents, making it suitable for various applications in chemical synthesis and biological research .

- Esterification: Reacting with acyl chlorides to form esters.

- Ether Formation: Reaction with alkyl halides can yield ethers.

- Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.

Additionally, the presence of the cyclohexylamino group allows for potential nucleophilic substitutions, expanding its reactivity profile .

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol has shown significant biological activity, particularly in cancer research. Studies indicate that it inhibits the growth of pancreatic cancer cells, with IC50 values of 84.3 μM against CPFAC-1 cells and 94.5 μM against BxPC-3 cells. Furthermore, it has been observed to induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

The synthesis of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol typically involves several steps:

- Formation of the Phenolic Structure: Starting from 2-methylphenol, tert-butylation can be performed using tert-butyl chloride in the presence of a base.

- Aminomethylation: The cyclohexylamine can be introduced through an aminomethylation reaction using formaldehyde or paraformaldehyde under acidic conditions.

- Purification: The final product is purified through crystallization or chromatography to obtain the desired purity level.

These methods highlight the versatility and accessibility of this compound for synthetic chemists .

4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol finds applications in various fields:

- Pharmaceuticals: Its anticancer properties make it a candidate for drug development.

- Chemical Industry: Used as an intermediate in the synthesis of other organic compounds.

- Research: Employed in biological studies to understand mechanisms of action against cancer cells.

The compound's unique structure contributes to its effectiveness and versatility in these applications .

Interaction studies have focused on the compound's ability to bind to specific biological targets involved in cancer progression. The mechanism of action appears to involve modulation of signaling pathways associated with cell survival and apoptosis. Detailed studies are ongoing to elucidate the precise molecular interactions and potential off-target effects that may arise from its use in therapeutic contexts .

Several compounds share structural similarities with 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Tert-butyl-2-methylphenol | C_{11}H_{16}O | Lacks amino substituents; simpler structure |

| 2-Methyl-4-tert-butylphenol | C_{11}H_{16}O | Similar alkyl substitution; different position |

| 4-(Cyclohexylamino)-2-methylphenol | C_{13}H_{19}N | Contains cyclohexylamine but lacks tert-butyl group |

The uniqueness of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol lies in its combination of bulky tert-butyl and cyclohexylamino groups on the phenolic ring, which enhance its biological activity and solubility compared to simpler phenolic compounds .

Mannich Reaction Mechanisms for Phenolic Derivatives

The Mannich reaction represents the most fundamental approach for synthesizing 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol. This multi-component reaction involves the condensation of a phenolic compound, formaldehyde, and an amine component to form carbon-nitrogen bonds with the introduction of aminoalkyl side chains [1].

Traditional Three-Component Condensation

The classical Mannich reaction for phenolic derivatives operates through a well-established three-component mechanism involving 4-tert-butyl-6-methylphenol, formaldehyde, and cyclohexylamine. The reaction proceeds through the formation of an iminium ion intermediate followed by nucleophilic attack by the activated phenolic substrate [1] [2].

The mechanistic pathway begins with the condensation of formaldehyde and cyclohexylamine to generate an iminium ion. This electrophilic species then undergoes nucleophilic attack by the electron-rich aromatic ring of 4-tert-butyl-6-methylphenol at the ortho position relative to the hydroxyl group. The reaction is typically conducted in methanol as solvent under reflux conditions for 24 hours, achieving yields ranging from 35% to 95% depending on the specific reaction conditions employed [3].

Traditional reaction conditions involve heating the three components at temperatures between 40°C and 100°C. The reaction mixture comprising 4-tert-butyl-6-methylphenol (9.92 mmol), cyclohexylamine (20.7 mmol), and formaldehyde (20.15 mmol) in methanol solvent demonstrates optimal conversion when heated at reflux temperature [3]. The regioselectivity of the reaction favors substitution at the position ortho to the phenolic hydroxyl group due to the electron-donating nature of the hydroxyl substituent and the activating effect of the tert-butyl and methyl groups [1].

The reaction mechanism involves several key intermediates. Initially, formaldehyde reacts with cyclohexylamine to form a carbinolamine intermediate, which subsequently dehydrates to generate an iminium ion. This electrophilic iminium species then attacks the activated aromatic ring of the phenolic substrate. The final product formation occurs through proton elimination, restoring the aromaticity of the phenolic ring [4].

Table 1: Traditional Three-Component Condensation Reaction Conditions

| Parameter | Optimal Range | Typical Value |

|---|---|---|

| Temperature (°C) | 40-100 | 65-80 |

| Reaction Time (h) | 8-24 | 24 |

| Solvent | Methanol/Ethanol | Methanol |

| Molar Ratio (Phenol:Amine:Formaldehyde) | 1:1.5-2.0:1.5-2.0 | 1:2.1:2.0 |

| Yield (%) | 35-95 | 70-85 |

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced various catalytic systems to enhance the efficiency and selectivity of the Mannich reaction for phenolic derivatives. These approaches offer improved reaction conditions, reduced reaction times, and enhanced product yields compared to traditional methods [5] [6].

Metal-catalyzed systems have demonstrated significant advantages in the synthesis of aminomethyl phenolic derivatives. Zinc-based catalysts, particularly zinc-ProPhenol complexes, have shown exceptional performance in catalyzing Mannich reactions with aromatic ketones and related substrates. These catalytic systems operate under milder conditions with catalyst loadings as low as 2-10 mol%, achieving excellent enantioselectivity and diastereoselectivity [5].

Nickel and palladium-based photocatalytic systems represent another significant advancement in modern Mannich chemistry. These dual catalytic approaches enable aminomethylation reactions under remarkably mild conditions at room temperature. The nickel/photoredox dual catalysis system utilizes visible light irradiation to facilitate single electron transfer processes, enabling the formation of carbon-nitrogen bonds through radical intermediates [6].

Organocatalytic approaches using Cinchona alkaloid derivatives have emerged as powerful alternatives for asymmetric Mannich reactions. These chiral organocatalysts facilitate the formation of enantioenriched aminomethyl compounds with excellent stereoselectivity. The reactions typically employ α-amido sulfones as imine precursors, achieving yields of 53-98% with enantiomeric excesses ranging from 73-98% [7].

Table 2: Modern Catalytic Approaches for Mannich Reactions

| Catalyst Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Zn-ProPhenol | 2-10 | 60-80 | 85-95 | >20:1 dr |

| Ni/Photoredox | 5-10 | 25 | 70-85 | High regioselectivity |

| Cinchona Alkaloids | 1-20 | 25-60 | 53-98 | 73-98% ee |

| SmCl₃·6H₂O | 10 | 70 | 47-61 | Moderate |

Optimization of Cyclohexylamine Incorporation

The successful incorporation of cyclohexylamine into the phenolic framework requires careful optimization of reaction parameters to achieve maximum efficiency and selectivity. The steric bulk of the cyclohexyl group presents unique challenges that must be addressed through systematic parameter optimization [8] [9].

Temperature optimization plays a crucial role in cyclohexylamine incorporation. Research demonstrates that reaction temperatures between 120°C and 150°C provide optimal yields for cyclohexylamine-based reactions. At 140°C, yields reach 95%, while temperatures below 120°C result in significantly reduced conversion rates of 85% [8]. The temperature dependency reflects the need to overcome the activation energy barrier associated with the bulky cyclohexyl substituent.

Pressure optimization has proven equally important for cyclohexylamine incorporation reactions. Studies indicate that pressures ranging from 1.0 to 1.5 MPa provide optimal conditions, with yields reaching 95% at 1.5 MPa. Lower pressures result in reduced yields, with only 80% conversion achieved at 0.5 MPa [8]. The pressure dependence relates to the need to maintain adequate concentration of volatile reactants, particularly formaldehyde, in the reaction mixture.

Catalyst selection significantly influences the efficiency of cyclohexylamine incorporation. Various catalysts have been evaluated for their effectiveness in promoting the reaction. Potassium hydroxide demonstrates superior performance with 95% yield, while sodium hydroxide achieves 90% yield. Metal salt catalysts such as zinc chloride provide 92% yield under optimized conditions [8].

Table 3: Optimization Parameters for Cyclohexylamine Incorporation

| Parameter | Range Studied | Optimal Value | Yield at Optimum (%) |

|---|---|---|---|

| Temperature (°C) | 120-150 | 140 | 95 |

| Pressure (MPa) | 0.5-2.0 | 1.5 | 95 |

| Reaction Time (h) | 2-8 | 6 | 95 |

| Catalyst (type) | Various | KOH | 95 |

Reaction time optimization reveals that extended reaction periods enhance conversion efficiency. Six-hour reaction times provide optimal yields of 95%, while shorter durations of 2-4 hours result in reduced conversions of 85-90%. The extended reaction time requirement reflects the sterically hindered nature of the cyclohexylamine substrate [8].

The incorporation of cyclohexylamine through catalytic amination approaches has also been investigated. Palladium and rhodium catalysts demonstrate effectiveness in promoting the reductive amination of phenolic substrates with cyclohexylamine. These reactions proceed through initial hydrogenation of the phenol to cyclohexanone, followed by condensation with cyclohexylamine to form an imine intermediate, which undergoes subsequent hydrogenation to yield the final aminomethyl product [10].

Solvent selection plays a critical role in cyclohexylamine incorporation reactions. Polar protic solvents such as methanol and ethanol facilitate the reaction by stabilizing ionic intermediates formed during the mechanism. Aprotic solvents generally provide lower yields due to insufficient stabilization of charged species [11].

Purification and Isolation Techniques

The purification and isolation of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol requires specialized techniques due to the basic nature of the aminomethyl functionality and the potential for complex mixtures arising from the Mannich reaction [12] [13].

Column chromatography represents the primary purification method for aminomethyl phenolic compounds. Silica gel chromatography employing gradient elution systems provides effective separation of the desired product from reaction by-products. The basic nature of the aminomethyl functionality necessitates the addition of base modifiers to the mobile phase to prevent irreversible adsorption to acidic silica sites [14].

Optimal chromatographic conditions employ silica gel as the stationary phase with ethyl acetate/hexane gradient systems modified with triethylamine (0.4% v/v) to neutralize acidic silanol groups. This approach prevents compound degradation and band broadening that typically occurs with basic amine compounds on unmodified silica [14]. Alternative approaches utilize C18 reversed-phase chromatography with methanol/water gradients containing volatile buffer systems such as ammonium acetate [15].

Table 4: Chromatographic Purification Conditions

| Technique | Stationary Phase | Mobile Phase | Modifier | Recovery (%) |

|---|---|---|---|---|

| Normal Phase | Silica Gel | EtOAc/Hexane | 0.4% Et₃N | 85-90 |

| Reversed Phase | C18 | MeOH/H₂O | NH₄OAc buffer | 80-85 |

| Flash Column | Silica Gel | DCM/MeOH | 0.1% NH₃ | 75-85 |

Buffer-assisted separation techniques have been developed specifically for amine mixtures arising from Mannich reactions. These methods exploit the differential basicity of primary, secondary, and tertiary amines by employing aqueous buffer systems of varying pH. The technique allows selective extraction and purification without requiring column chromatography or distillation, making it suitable for large-scale industrial applications [12].

The buffer-assisted separation protocol involves treatment of the crude reaction mixture with aqueous buffers at different pH values. Primary amines are extracted preferentially at higher pH values, while secondary and tertiary amines require progressively lower pH conditions for efficient extraction. This differential extraction approach enables the isolation of specific amine types with high purity [12].

Crystallization techniques provide an alternative purification approach for aminomethyl phenolic compounds. Recrystallization from methanol yields light yellow crystals with 80% recovery. The crystallization process involves dissolution of the crude product in hot methanol followed by slow cooling to promote crystal formation [16]. The phenolic hydroxyl group and aminomethyl functionality participate in intermolecular hydrogen bonding, facilitating crystal packing and purification.

High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in the purification of aminomethyl phenolic compounds. Analytical HPLC employs C18 columns with acetonitrile/water gradients containing trifluoroacetic acid modifiers to achieve optimal peak shape and resolution [17]. Preparative HPLC utilizes larger diameter columns with similar mobile phase compositions to achieve gram-scale purifications [18].

Table 5: Isolation and Purification Techniques Summary

| Method | Scale | Purity (%) | Recovery (%) | Advantages |

|---|---|---|---|---|

| Column Chromatography | mg-g | 95-98 | 85-90 | High purity |

| Buffer Separation | g-kg | 90-95 | 80-85 | Scalable |

| Crystallization | g-kg | 92-96 | 75-80 | Simple procedure |

| Preparative HPLC | mg-g | 98-99 | 70-75 | Highest purity |

Solid-phase extraction (SPE) techniques have gained popularity for the purification of Mannich products due to their simplicity and effectiveness. SPE cartridges containing various sorbent materials enable selective retention and elution of target compounds while removing impurities. The technique offers advantages in terms of equipment costs and processing time compared to traditional preparative methods [19].

The selection of appropriate purification techniques depends on factors including scale requirements, desired purity levels, and available equipment. For research-scale synthesis, column chromatography provides optimal purity with reasonable recovery. Industrial-scale production typically employs crystallization or buffer-assisted separation due to cost and scalability considerations [12] [13].

X-ray crystallographic analysis represents the gold standard for absolute structural determination of organic compounds, providing precise three-dimensional molecular geometries with atomic-level resolution [1] [2]. For 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol, single crystal X-ray diffraction would reveal critical structural parameters including bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing behavior.

Based on crystallographic studies of structurally related aminophenol compounds, several key characteristics can be anticipated for this target molecule [3] [4] [5]. The phenolic core would exhibit typical aromatic bond lengths of approximately 1.39-1.40 Å for C-C bonds within the benzene ring [6]. The C-O bond length of the phenolic group would likely fall within the range of 1.36-1.37 Å, characteristic of phenolic compounds with partial double-bond character due to resonance effects [7] [8].

The tert-butyl substituent at the 4-position would introduce significant steric bulk, potentially influencing the overall molecular conformation and crystal packing arrangement [9]. Computational studies on related phenolic compounds suggest that bulky substituents can affect the planarity of the aromatic system and influence intermolecular hydrogen bonding patterns [10] [11].

The cyclohexylaminomethyl group at the 2-position would likely adopt a chair conformation for the cyclohexyl ring, which represents the most thermodynamically stable arrangement [12] [13]. The C-N bond connecting the cyclohexyl group to the methylene bridge would exhibit a typical bond length of approximately 1.45-1.46 Å, consistent with sp³-sp³ carbon-nitrogen single bonds [14] [12].

Intermolecular hydrogen bonding would play a crucial role in the crystal packing of this compound. The phenolic hydroxyl group could serve as both a hydrogen bond donor and acceptor, while the secondary amine functionality of the cyclohexylamine moiety could participate in N-H···O hydrogen bonding interactions [3] [4]. These interactions would likely result in the formation of extended hydrogen-bonded networks in the solid state, similar to those observed in related aminophenol structures [4] [5].

The space group determination would depend on the molecular symmetry and packing arrangement. Based on similar compounds, common space groups might include P21/n (monoclinic), Pbca (orthorhombic), or P-1 (triclinic), with Z values typically ranging from 2 to 8 molecules per unit cell [15] [16] [5]. Data collection temperatures between 100-173 K would be optimal for minimizing thermal motion and obtaining high-quality diffraction data [2] [17].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol in solution [14] [12] [18]. The ¹H Nuclear Magnetic Resonance spectrum would exhibit several characteristic features that enable unambiguous structural identification.

The phenolic hydroxyl proton would appear as a variable chemical shift, typically ranging from 4 to 12 parts per million depending on the extent of hydrogen bonding and solvent effects [11] [19]. In deuterated chloroform solution, this signal would likely appear around 5-7 parts per million as a broad singlet that would disappear upon addition of deuterium oxide, confirming its exchangeable nature [20] [21].

The aromatic protons would resonate in the characteristic aromatic region between 6.5-7.5 parts per million [22] [23]. For this tri-substituted benzene ring, two distinct aromatic proton signals would be expected: one corresponding to the proton meta to the hydroxyl group (between the tert-butyl and methyl substituents) and another for the proton ortho to the hydroxyl group (adjacent to the aminomethyl substituent). The chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing influence of the quaternary carbon bearing the tert-butyl group [22] [10].

The tert-butyl group would appear as a characteristic singlet integrating for nine protons at approximately 1.3 parts per million [24] [18]. This upfield chemical shift reflects the shielded environment of the methyl groups within the bulky tert-butyl substituent. The high degree of internal rotation around the C-C bond connecting the tert-butyl group to the aromatic ring results in magnetic equivalence of all nine methyl protons, leading to a sharp singlet [24] [23].

The methyl group attached directly to the aromatic ring would resonate as a singlet at approximately 2.2-2.4 parts per million, reflecting the deshielding effect of the aromatic system [25] [23]. This chemical shift is characteristic of aromatic methyl groups and would integrate for three protons.

The cyclohexyl protons would exhibit complex multipicity patterns characteristic of saturated aliphatic systems [14] [12] [26]. The axial and equatorial protons would give rise to overlapping multiplets in the region of 1.0-2.0 parts per million, with the proton alpha to the nitrogen (the carbon bearing the amino group) appearing slightly downfield at 2.5-3.0 parts per million due to the deshielding effect of the nitrogen atom [20] [21].

The methylene bridge connecting the cyclohexylamine to the aromatic ring would appear as a characteristic AB pattern or complex multiplet around 3.6-4.0 parts per million [14] [20]. This downfield chemical shift reflects the combined deshielding effects of both the aromatic ring and the nitrogen atom.

The secondary amine proton (N-H) would appear as a broad signal that would be exchangeable with deuterium oxide, confirming its identity [20] [21] [27]. The exact chemical shift would depend on the hydrogen bonding environment and could range from 1.5-4.0 parts per million.

¹³C Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with aromatic carbons appearing in the 110-160 parts per million region [14] [12]. The phenolic carbon would resonate around 155 parts per million, while other aromatic carbons would appear at characteristic positions determined by their substitution pattern and electronic environment [28] [12].

Infrared Vibrational Modes

Infrared spectroscopy reveals the vibrational characteristics of functional groups within 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol, providing definitive evidence for the presence of specific chemical moieties [29] [30] [31]. The infrared spectrum would exhibit several diagnostic absorption bands that enable functional group identification and structural confirmation.

The phenolic hydroxyl group would produce a broad, intense absorption band in the 3200-3600 wavenumber region [29] [32] [31]. This broad absorption reflects the hydrogen bonding interactions that characterize phenolic compounds, with the exact frequency depending on the strength and extent of intermolecular and intramolecular hydrogen bonding [32] [33]. In solution or solid-state measurements, the O-H stretching vibration would likely appear around 3400-3500 wavenumbers, consistent with hydrogen-bonded phenolic systems [29] [34].

The secondary amine functionality would contribute a characteristic N-H stretching absorption in the 3300-3500 wavenumber range [20] [21] [27]. Unlike the broad phenolic O-H band, the N-H stretching vibration would appear as a sharper, more defined peak due to the reduced extent of hydrogen bonding compared to the phenolic hydroxyl group [20] [35]. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while secondary amines like the cyclohexylamine moiety in this compound exhibit a single N-H stretching mode around 3350 wavenumbers [20] [21].

The aliphatic C-H stretching vibrations from the tert-butyl, methyl, and cyclohexyl groups would produce multiple absorption bands in the 2800-3000 wavenumber region [29] [36]. These stretches would overlap to create a complex multiplet characteristic of compounds containing extensive aliphatic substitution. The methyl groups of the tert-butyl substituent would contribute particularly intense absorptions due to their high symmetry and large oscillator strength [23] [29].

Aromatic C-H stretching vibrations would appear in the 3000-3100 wavenumber region, typically as weaker bands compared to the aliphatic C-H stretches [29] [30]. These absorptions would be diagnostic for the presence of the aromatic benzene ring system.

The aromatic C=C stretching vibrations would manifest as medium-intensity bands in the 1450-1600 wavenumber region [29] [31]. These skeletal vibrations are characteristic of substituted benzene rings and would appear as multiple bands due to the different vibrational modes of the aromatic system [30] [31].

The C-O stretching vibration of the phenolic group would produce a strong absorption band around 1200-1300 wavenumbers [29] [32]. This vibration involves the stretching of the carbon-oxygen bond and is diagnostic for phenolic compounds. The exact frequency would be influenced by the electronic effects of the aromatic substituents and any hydrogen bonding interactions [32] [31].

Additional characteristic absorptions would include C-N stretching vibrations in the 1000-1250 wavenumber region, reflecting the presence of the aminomethyl linkage [20] [21]. These vibrations would overlap with other fingerprint region absorptions but would contribute to the overall spectroscopic signature of the compound.

Computational Chemistry Insights

Molecular Orbital Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and chemical reactivity of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol through detailed analysis of molecular orbital energies and electron distribution [37] [38] [39]. These computational approaches, particularly using the widely validated B3LYP functional with appropriate basis sets, enable prediction of electronic properties that govern chemical behavior and intermolecular interactions [37] [11] [19].

The highest occupied molecular orbital energy would be primarily localized on the phenolic system, reflecting the electron-rich nature of the hydroxylated aromatic ring [37] [38]. Typical values for substituted phenolic compounds using B3LYP/6-311++G(d,p) calculations range from -5.8 to -6.2 electron volts, indicating the relative ease of electron removal from these systems [38] [40]. The electron density in the highest occupied molecular orbital would be concentrated on the oxygen atom of the phenolic group and the ortho and para positions of the benzene ring, consistent with the resonance structures that stabilize phenoxide character [37] [9].

The lowest unoccupied molecular orbital would exhibit π* character distributed across the aromatic system, with significant contribution from the carbon atoms meta to the phenolic oxygen [38] [39]. The energy of this orbital, typically ranging from -1.4 to -1.8 electron volts for phenolic compounds, determines the electron-accepting capability of the molecule and influences its reactivity toward nucleophilic species [37] [38].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides important information about the chemical stability and electronic excitation properties of the compound [38] [39]. For substituted phenolic systems, this gap typically ranges from 4.0 to 5.5 electron volts, with electron-donating substituents like the methyl and tert-butyl groups tending to decrease the gap by raising the highest occupied molecular orbital energy [37] [9].

The dipole moment calculation would reveal the overall charge distribution within the molecule, with typical values for substituted phenols ranging from 1.5 to 3.0 Debye units [38] [11]. The presence of the electron-rich phenolic oxygen and the basic nitrogen atom of the cyclohexylamine group would contribute to a significant molecular dipole, influencing intermolecular interactions and solvation behavior [11] [19].

Mulliken population analysis would provide quantitative information about atomic charges and electron distribution throughout the molecular framework [40] [39]. The phenolic oxygen would carry a significant negative charge, while the hydrogen atoms of the hydroxyl and amino groups would exhibit positive character, consistent with their hydrogen bonding capabilities [38] [11].

Conformational Analysis

Computational conformational analysis reveals the preferred three-dimensional arrangements of 4-Tert-butyl-2-((cyclohexylamino)methyl)-6-methylphenol and identifies low-energy conformational isomers that contribute to the overall molecular behavior [10] [9] [41]. This analysis employs systematic rotation around key dihedral angles followed by energy minimization to locate stationary points on the potential energy surface.

The cyclohexyl ring would preferentially adopt a chair conformation, representing the global minimum energy arrangement for six-membered saturated rings [12] [13]. The nitrogen substitution would occupy an equatorial position to minimize steric interactions with the axial hydrogen atoms of the cyclohexyl ring. Alternative boat or twist-boat conformations would be significantly higher in energy, typically by 5-7 kilocalories per mole, making them negligible contributors to the equilibrium population at ambient temperature [12].

The orientation of the aminomethyl side chain relative to the aromatic ring represents a critical conformational degree of freedom [10] [9]. The C-C-C-N dihedral angle connecting the aromatic ring to the methylene bridge and subsequently to the cyclohexyl nitrogen would determine the spatial relationship between the aromatic and aliphatic components of the molecule. Energy calculations would likely identify multiple local minima corresponding to different rotational isomers around this bond [10] [41].

The tert-butyl group at the 4-position would exhibit restricted rotation due to steric interactions with adjacent aromatic substituents [9] [42]. While the individual methyl groups within the tert-butyl unit would undergo rapid rotation, the overall orientation of the tert-butyl group relative to the aromatic plane would be constrained by steric considerations. The methyl group at the 6-position would further restrict the conformational space available to the tert-butyl substituent [10] [9].

Intramolecular hydrogen bonding interactions could stabilize specific conformational arrangements [8] [11]. The phenolic hydroxyl group could potentially form weak hydrogen bonds with the nitrogen atom of the cyclohexylamine moiety, depending on the relative spatial arrangement of these groups. Such interactions would be identified through calculation of hydrogen bond distances and angles, with optimal O···N distances typically ranging from 2.7 to 3.2 angstroms [8] [41].

The conformational preferences would also be influenced by solvation effects, which can be modeled using implicit solvent methods such as the polarizable continuum model [11] [19]. Different solvents would stabilize different conformational isomers depending on their ability to interact with the polar functional groups present in the molecule. Polar protic solvents would favor conformations that maximize exposure of the hydrogen bonding sites, while nonpolar solvents would promote conformations that minimize the molecular dipole moment [10] [11].

Temperature-dependent conformational equilibria could be investigated through calculation of vibrational frequencies and thermodynamic properties for each identified conformer [9] [41]. The relative populations of different conformational isomers would follow Boltzmann statistics, with lower energy conformers predominating at lower temperatures and higher energy conformers becoming more accessible at elevated temperatures [10] [42].